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Technical Support Center: GRADE Study Kidney
Outcomes
Frequently Asked Questions (FAQs)
Question: Why was there no significant difference in kidney outcomes in the Glycemia

Reduction Approaches in Diabetes: A Comparative Effectiveness (GRADE) study?

Answer:

The GRADE study, a major comparative effectiveness trial, found no statistically significant

differences in the progression of kidney disease among four commonly used glucose-lowering

medications when added to metformin over a mean follow-up of 5 years.[1][2][3] The

medications studied were a sulfonylurea (glimepiride), a DPP-4 inhibitor (sitagliptin), a GLP-1

receptor agonist (liraglutide), and basal insulin (glargine).[4]

Several key factors related to the study's design and the characteristics of the participant

population are believed to have contributed to this neutral finding.

1. Participant Population Had Well-Preserved Kidney Function at Baseline: The eligibility

criteria for the GRADE study required participants to have an estimated glomerular filtration

rate (eGFR) of 60 mL/min/1.73 m² or higher.[1][2]

The mean baseline eGFR for the cohort was high at 94.9 mL/min/1.73 m².[5]
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Only 2.5% of participants had a baseline eGFR below 60 mL/min/1.73 m².[5]

While 14.2% had moderately elevated albuminuria, the vast majority had normal albumin

levels at the start of the study.[5]

This relatively healthy renal status at baseline meant there was a limited window to observe a

significant decline in kidney function over the duration of the study, making it difficult to detect

potential differences between the drug classes.[2]

2. Low Overall Event Rate: The primary composite kidney outcome was driven predominantly

by the progression of albuminuria, which accounted for 98.4% of the events.[1][2] More severe

events were rare.[5]

Progression from normal to moderately elevated albuminuria was the most common event,

making up 82.6% of the composite outcome.[5]

Only 10 participants in the entire cohort of 5,047 experienced severe outcomes like needing

dialysis, receiving a kidney transplant, or death from kidney disease.[5]

With a low number of clinically significant kidney events, the study may have been

underpowered to detect a true difference between the treatment groups.

3. Relatively Short Follow-up Period: The mean follow-up period was 5.0 years.[1][2] While

substantial, the progression of diabetic kidney disease is often a slow process that can take

many years, or even decades, to manifest as significant eGFR loss or end-stage kidney

disease. The study's duration may have been insufficient to capture the long-term differential

effects of these medications on the kidney.[5]

4. Standard of Care and Concomitant Medications: A majority of participants (58.1%) were

already being treated with renin-angiotensin-aldosterone system (RAAS) inhibitors, such as

ACE inhibitors or ARBs, at baseline.[5] These medications are the standard of care for blood

pressure management and are known to provide significant kidney protection in people with

diabetes.[6] Their widespread use likely provided a baseline level of renoprotection that could

have masked any smaller, incremental benefits from the glucose-lowering drugs being studied.

5. Study Design Did Not Include an SGLT2 Inhibitor Arm: The GRADE study was designed

before the widespread recognition of the significant kidney-protective benefits of SGLT2
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inhibitors.[5] This class of drugs has since demonstrated powerful effects in reducing the

progression of diabetic kidney disease. The absence of an SGLT2 inhibitor as a comparator

limits the interpretation of the results in the context of current treatment paradigms.

Troubleshooting Guides & Experimental Data
Guide 1: Interpreting Kidney Outcome Data
When analyzing the results, it is crucial to consider the specific endpoints measured and the

baseline characteristics of the cohort. The lack of difference in the GRADE study does not

necessarily mean the drugs have no effect, but rather that no differential effect was detectable

in this specific population over the study's timeframe.

Table 1: Baseline Kidney Function and Characteristics of GRADE Participants

Characteristic Value

Number of Participants 5,047

Mean eGFR 94.9 mL/min/1.73 m²

Participants with eGFR <60 mL/min/1.73 m² 2.5% (n=125)

Participants with Moderately Elevated

Albuminuria (UACR 30-300 mg/g)
14.2% (n=716)

Participants with Severely Elevated Albuminuria

(UACR >300 mg/g)
1.7% (n=84)

Participants on RAAS Inhibitors 58.1% (n=2933)

Data sourced from publications on the GRADE study kidney outcomes.[5]

Table 2: Key Kidney Outcome Results by Treatment Group
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Outcome Sitagliptin Glimepiride Liraglutide
Insulin
Glargine

P-value

Chronic

eGFR Slope

(mL/min/1.73

m²/year)

-2.03 -1.92 -2.08 -2.02 0.61

Composite

Kidney

Disease

Progression

(Events)

135 (10.6%) 155 (12.4%) 152 (12.0%) 150 (11.9%) 0.56

4-Year

Cumulative

Incidence of

Progression

9.3% 10.4% 10.1% 10.3% NS

Data represents the mean chronic slope from year 1 to trial end and the number (percentage)

of participants experiencing the composite outcome. The P-values indicate no statistically

significant difference between the groups.[1][2][5] NS = Not Significant.

Guide 2: Experimental Protocols
Protocol: Assessment of Kidney Function and Progression

The GRADE study used standardized, central laboratory methods to ensure consistency

across its 36 clinical sites.

Estimated Glomerular Filtration Rate (eGFR):

Analyte: Serum creatinine.

Methodology: Creatinine levels were measured at a central laboratory.

Calculation: eGFR was calculated using the Chronic Kidney Disease Epidemiology

Collaboration (CKD-EPI) equation.[7]
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Primary eGFR Outcome: The main outcome was the chronic slope of eGFR decline,

calculated as the change in eGFR between year 1 and the end of the trial.[1][5] This

method minimizes the impact of initial hemodynamic changes.

Albuminuria Assessment:

Analyte: Urinary albumin-to-creatinine ratio (UACR).

Methodology: Spot urine samples were collected and analyzed at a central laboratory to

determine the UACR.

Classification:

Normal: UACR < 30 mg/g

Moderately Elevated (formerly microalbuminuria): UACR 30-300 mg/g

Severely Elevated (formerly macroalbuminuria): UACR > 300 mg/g

Composite Kidney Disease Outcome:

The co-primary composite outcome for kidney disease progression was defined as the first

occurrence of any of the following:[1][5]

Progression of albuminuria stage (e.g., from normal to moderately elevated).

End-stage kidney disease requiring dialysis.

Kidney transplantation.

Death due to kidney disease.
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GRADE Study: Kidney Outcome Assessment Workflow

Phase 1: Enrollment & Baseline Phase 2: Intervention Phase 3: Follow-up & Data Collection Phase 4: Outcome Analysis
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+ Metformin
Quarterly Visits
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Scheduled
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1. Chronic eGFR Slope
2. Composite Progression

Statistical Analysis
(Intention-to-Treat)

Click to download full resolution via product page

Caption: Workflow for assessing kidney outcomes in the GRADE study.
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Caption: Contributing factors to the neutral kidney findings in GRADE.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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